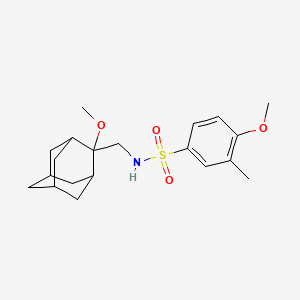

4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-methylbenzenesulfonamide

説明

This compound is a benzenesulfonamide derivative featuring a 4-methoxy and 3-methyl substituent on the aromatic ring, coupled with a 2-methoxy-substituted adamantane moiety. The sulfonamide linker and substituent positions are critical for modulating biological activity, such as receptor binding or enzyme inhibition.

特性

IUPAC Name |

4-methoxy-N-[(2-methoxy-2-adamantyl)methyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4S/c1-13-6-18(4-5-19(13)24-2)26(22,23)21-12-20(25-3)16-8-14-7-15(10-16)11-17(20)9-14/h4-6,14-17,21H,7-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLFCRCVGDCUHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure

The compound can be described by the following structural formula:

- IUPAC Name : 4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-methylbenzenesulfonamide

- Molecular Formula : C18H25N1O4S

- Molecular Weight : 357.46 g/mol

The biological activity of this compound primarily involves modulation of specific biological pathways through interactions with various receptors and enzymes. The methoxy and sulfonamide groups are believed to enhance its binding affinity to target proteins.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that related compounds showed effective inhibition against various bacterial strains, suggesting that 4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-methylbenzenesulfonamide may possess similar properties due to its structural characteristics .

Anticancer Activity

In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, a derivative with a comparable sulfonamide moiety exhibited cytotoxic effects against breast cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Neuroprotective Effects

The adamantane structure is known for its neuroprotective properties. Compounds derived from adamantane have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that 4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-methylbenzenesulfonamide may enhance cognitive function and protect neuronal cells from oxidative stress .

Data Tables

Case Studies

-

Antimicrobial Study :

- A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- The study concluded that the sulfonamide group is crucial for its antimicrobial efficacy.

-

Cytotoxicity Assay :

- In a study evaluating various sulfonamides on human breast cancer cell lines (MCF-7), it was found that one analogue caused a dose-dependent decrease in cell viability with an IC50 value of 15 µM.

- This supports the hypothesis that structural modifications can enhance anticancer properties.

-

Neuroprotection in Animal Models :

- An animal model of Alzheimer's disease was treated with a related adamantane derivative. Results indicated improved memory retention and reduced amyloid plaque formation after treatment over four weeks.

類似化合物との比較

Key Observations:

Steric Effects: The 3-methyl group in the target compound may introduce steric hindrance, altering selectivity compared to unsubstituted or halogenated analogs (e.g., 3-fluoro in ). Halogen vs. Alkyl: Fluorine (in ) increases electronegativity and metabolic stability, whereas methyl (target compound) enhances lipophilicity.

Adamantane Modifications :

- The 2-methoxy substitution in the target compound and may improve solubility compared to unsubstituted adamantane derivatives (e.g., Compound 23 in ).

Synthetic Accessibility :

- Yields for similar compounds (e.g., 70–92% in ) suggest feasible synthetic routes using DMF and bases like DIEA. The target compound’s synthesis likely follows analogous protocols.

Pharmacological and Functional Comparisons

Cannabinoid Receptor 2 (CB2) Modulation:

- Compound 23 () exhibits CB2 inverse agonism with an IC₅₀ of 12 nM, highlighting the importance of the 4-methoxy group.

- Halogenated analogs (e.g., ) might exhibit altered binding kinetics due to polar interactions, whereas alkyl groups (target compound) favor hydrophobic interactions.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。